2-Bromo-5-(prop-2-ynyl)pyridine
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Overview
Description
2-Bromo-5-(prop-2-yn-1-yl)pyridine is an organic compound with the molecular formula C8H6BrN. It is a derivative of pyridine, where the bromine atom is substituted at the second position and a prop-2-yn-1-yl group is attached at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(prop-2-yn-1-yl)pyridine typically involves the bromination of 5-(prop-2-yn-1-yl)pyridine. One common method is to react 5-(prop-2-yn-1-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for 2-bromo-5-(prop-2-yn-1-yl)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(prop-2-yn-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Oxidation and Reduction Reactions: The prop-2-yn-1-yl group can undergo oxidation or reduction to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under inert atmosphere conditions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-(prop-2-yn-1-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of functional materials, such as polymers and ligands for catalysis.
Mechanism of Action
The mechanism of action of 2-bromo-5-(prop-2-yn-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various pathways. The bromine atom and the prop-2-yn-1-yl group can participate in binding interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
2-Bromo-5-chloropyridine: Similar structure but with a chlorine atom instead of a prop-2-yn-1-yl group.
2-Bromo-5-nitropyridine: Similar structure but with a nitro group instead of a prop-2-yn-1-yl group.
Uniqueness
This group allows for additional functionalization and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H6BrN |
---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
2-bromo-5-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H6BrN/c1-2-3-7-4-5-8(9)10-6-7/h1,4-6H,3H2 |
InChI Key |
PSCPOSWBTTYVBL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CN=C(C=C1)Br |
Origin of Product |
United States |
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